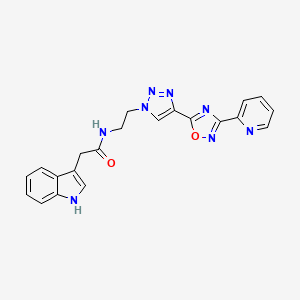

2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several key components including an indole ring, a 1,2,4-oxadiazole ring, and a 1,2,3-triazole ring . Indole is a heterocyclic compound that is a core part of many biological compounds such as tryptophan and serotonin . 1,2,4-Oxadiazole and 1,2,3-triazole are also heterocyclic compounds that are often found in various pharmaceuticals due to their wide range of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of the corresponding amines, acids, or esters to form the heterocyclic rings . The exact process would depend on the specific substituents on the rings.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, with the atoms in the rings contributing to a delocalized pi electron system .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and any substituents on these rings. For example, the indole ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the heterocyclic rings. In general, compounds containing these rings are often stable and have good solubility in polar solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Innovative approaches to synthesizing heterocyclic compounds incorporating a thiadiazole moiety have been explored, leading to the development of various heterocycles such as pyrrole, pyridine, and triazole derivatives. These compounds were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017). Additionally, the synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with 1,2,4-oxadiazol cycles highlighted the biological assessment of these compounds, underlining their diverse pharmacological activities (Karpina et al., 2019).

Antimicrobial and Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against various microorganisms. For instance, new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed significant antimicrobial properties (Bayrak et al., 2009). Similarly, novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been identified as promising anticancer agents, with certain derivatives exhibiting significant activity against human cancer cell lines (Nagender et al., 2016).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has yielded novel antiallergic compounds, with specific derivatives displaying potent antiallergic potency in various assays, indicating potential therapeutic applications (Menciu et al., 1999).

Coordination Complexes and Antioxidant Activity

Studies have also delved into the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, investigating their self-assembly processes and antioxidant activities. These complexes show significant antioxidant properties, underscoring the potential for novel therapeutic applications (Chkirate et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N8O2/c30-19(11-14-12-24-16-6-2-1-5-15(14)16)23-9-10-29-13-18(26-28-29)21-25-20(27-31-21)17-7-3-4-8-22-17/h1-8,12-13,24H,9-11H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJRPWCTBWLXQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)

![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)